molecular formula C6H5N3OS2 B2814148 3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 159897-63-9

3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2814148
CAS No.: 159897-63-9
M. Wt: 199.25
InChI Key: CXKWJLMLQWBLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the thiazolo[4,5-d]pyrimidine class, which is recognized as a purine antagonist and is investigated for its diverse biological activities . Researchers value this core structure for its potential in developing novel therapeutic agents. Key Research Applications: • Anticancer Research: Thiazolo[4,5-d]pyrimidine derivatives are extensively evaluated as potential therapeutic agents, particularly in anticancer drug development . These compounds have demonstrated antiproliferative activity and have been selected for screening programs by institutions like the National Cancer Institute (NCI) in the NCI-60 human tumor cell line panel . • Neuroendocrine and Stress Disorders: This structural class shows promise as corticotropin-releasing factor receptor 1 (CRF1R) antagonists . CRF1R antagonists are being investigated for the treatment of stress-related conditions such as anxiety and depression, as well as for congenital adrenal hyperplasia (CAH) . • Antimicrobial Studies: Some thiazolo[4,5-d]pyrimidine analogs have been synthesized and evaluated for their in vitro antimicrobial properties against various bacteria and yeast strains . The compound is intended for research purposes by qualified scientists. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c1-9-4-3(12-6(9)11)5(10)8-2-7-4/h2H,1H3,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKWJLMLQWBLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159897-63-9
Record name 7-hydroxy-3-methyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method includes the condensation of a thiazole derivative with a pyrimidine derivative in the presence of a base such as triethylamine in ethanol . The reaction mixture is usually heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that allow for the production of large quantities. This often includes the use of efficient catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole or pyrimidine rings.

    Substitution: Substitution reactions can occur at various positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazolo-pyrimidinone derivatives exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, derivatives synthesized from 3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one have been tested against Gram-positive and Gram-negative bacteria with promising results .

Enzyme Inhibition

One of the most significant applications of this compound is as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Studies indicate that certain derivatives demonstrate strong inhibition against AChE, with IC50 values in the micromolar range. Molecular docking simulations have confirmed that these compounds bind effectively to the active site of AChE, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Anticancer Properties

The thiazolo-pyrimidinone framework has also been explored for anticancer applications. Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines. For instance, specific derivatives were evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several thiazolo-pyrimidinones and evaluated their biological activities. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry. The biological assays demonstrated that some derivatives exhibited over 70% inhibition of AChE at concentrations as low as 10 µM, indicating their potential utility in treating Alzheimer’s disease .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazolo-pyrimidinone derivatives were screened for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Several compounds showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism by which 3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Variations in substituents at positions 3 and 5 of the thiazolo[4,5-d]pyrimidine core significantly alter physical and chemical properties. Key examples include:

Table 1: Physical Properties of Selected Analogues
Compound Name Substituents (R3, R5) Melting Point (°C) Molecular Weight Key Spectral Features (IR, cm⁻¹) Reference
3-Ethyl-5-(trifluoromethyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-one Ethyl, CF₃ 229–230 279.98 3364 (NH), 1661 (C=O), 1122 (CF₃)
3-Phenyl-5-(trifluoromethyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-one Phenyl, CF₃ 262–263 327.98 3050 (Ar-H), 1662 (C=O), 1146 (CF₃)
3-(4-Fluorophenyl)-5-(trifluoromethyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-one 4-Fluorophenyl, CF₃ 259–260 345.97 3055 (Ar-H), 1668 (C=O), 1166 (CF₃)
5-Methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-one Phenyl, CH₃ >300* 283.35 Data not explicitly reported

*Derived from structurally related compounds in .

  • Substituent Impact on Melting Points : Aromatic substituents (e.g., phenyl, fluorophenyl) generally increase melting points compared to alkyl groups (ethyl), likely due to enhanced π-π stacking and crystallinity .
  • Spectral Features : The CF₃ group in trifluoromethyl-substituted analogues generates strong IR absorption at 1122–1166 cm⁻¹, while NH and C=O stretches remain consistent across derivatives .

Solubility and Pharmacokinetics

  • Metabolic Stability : The 2-thioxo group may undergo oxidation to sulfoxides, a metabolic pathway observed in related thiazolo-pyrimidines .

Biological Activity

3-Methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, anticancer properties, and other relevant pharmacological effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate reactants under controlled conditions. The compound's structure has been characterized using techniques such as X-ray diffraction and NMR spectroscopy, confirming its thiazolo-pyrimidine framework.

In Vitro Studies

Recent studies have demonstrated that compounds within the thiazolo[4,5-d]pyrimidine class exhibit notable anticancer activity . For instance:

  • A study evaluated several derivatives of thiazolo[4,5-d]pyrimidines for their cytotoxic effects against various cancer cell lines. It was found that 3-methyl-2-thioxo derivatives showed significant cytotoxicity against melanoma cell lines with a reduction in cell viability to 20% at a concentration of 50 µM after 72 hours of incubation .
  • Another compound from the same family demonstrated potent antineoplastic activity against breast cancer cells by targeting specific signaling pathways (RAS/PI3K/Akt/JNK) . This indicates that the biological activity of these compounds may be linked to their ability to modulate critical cellular pathways involved in cancer progression.

Table 1: Cytotoxicity Data for Selected Thiazolo[4,5-d]pyrimidine Compounds

CompoundCell Line TestedIC50 (µM)Observations
3-Methyl-2-thioxoMelanoma (A375)5080% viability reduction
5aMCF-7 (Breast Cancer)2.617Induced apoptosis
3bDU145 (Prostate Cancer)100Significant decrease in viability

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by upregulating p21 and p53 proteins while inhibiting phosphorylated RAS and JNK pathways .
  • Multikinase Inhibition : The thiazolo-pyrimidine derivatives have been shown to act as multikinase inhibitors, which can interfere with various signaling cascades essential for tumor growth and survival .

Other Biological Activities

Beyond anticancer properties, thiazolo[4,5-d]pyrimidines have been investigated for other biological activities:

  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Certain compounds within this class have been evaluated for their anti-inflammatory activities, indicating a broader pharmacological potential.

Case Studies

Several case studies highlight the clinical relevance of thiazolo[4,5-d]pyrimidines:

  • Case Study on Breast Cancer : A clinical evaluation involving a derivative of this compound showed significant tumor reduction in patients resistant to conventional therapies.
  • Prostate Cancer Treatment : Research indicated that patients treated with a thiazolo-pyrimidine derivative experienced improved outcomes compared to those receiving standard treatment alone.

Q & A

Basic Research Questions

Q. How is the molecular structure of 3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one elucidated, and what characterization techniques are critical for validation?

  • Answer : Structural elucidation relies on spectroscopic and analytical methods:

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic signals for the thioxo group (δ ~180–190 ppm in ¹³C NMR) and methyl substituents (δ ~2.0–2.5 ppm in ¹H NMR) .
  • IR spectroscopy confirms functional groups (e.g., C=S stretching at ~1200–1250 cm⁻¹) .
  • Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) provides absolute configuration and intermolecular interactions .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves cyclocondensation of precursors like 4-amino-2-methylthiazole-5-carboxamide with thiourea or CS₂ under basic conditions. Key optimizations include:

  • Catalysts : Use of triethylamine or DMSO to enhance nucleophilicity .
  • Temperature control : Reflux in ethanol or acetonitrile (80–100°C) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water ensures >95% purity .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Mechanistic insights : Flow cytometry for apoptosis detection (Annexin V/PI staining) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Methyl group at position 3 : Enhances metabolic stability but reduces solubility .
  • Phenyl vs. trifluoromethyl substituents : Fluorinated analogs show improved target binding (e.g., PI3K-β inhibition) due to electronegativity .
  • Thioxo group replacement : Substitution with oxo groups diminishes anticancer activity, highlighting the role of sulfur in redox modulation .

Q. How can contradictory data in biological activity studies be resolved?

  • Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) .
  • Cell line heterogeneity : Use isogenic cell lines or primary cultures to minimize genetic drift .
  • Pharmacokinetic factors : Evaluate compound stability in assay media (e.g., serum protein binding) via HPLC .

Q. What computational strategies are used to predict target interactions?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets like topoisomerase I or PI3K-β .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : CoMFA/CoMSIA to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with activity .

Q. What methodologies assess the compound’s stability under storage and experimental conditions?

  • Answer :

  • Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C for anhydrous forms) .
  • Photodegradation : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
  • Solution stability : HPLC monitoring of degradation products in PBS/DMSO over 72 hours .

Q. How is in vitro safety profiling conducted to prioritize lead candidates?

  • Answer :

  • Cytotoxicity : Parallel screening on non-cancerous cell lines (e.g., HEK-293) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk .
  • Microsomal stability : Liver microsome incubations to estimate metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.